4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde
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Overview
Description
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H11NOS and its molecular weight is 217.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Physicochemical Properties Relationship : A study by Tokárová and Biathová (2018) explored the synthesis of thiazolo[5,4-d]thiazoles, highlighting the relationship between structure and physicochemical properties, particularly UV-Vis and fluorescence characteristics (Tokárová & Biathová, 2018).
Novel Synthesis Methods : Research by Athmani, Farhat, and Iddon (1992) described the synthesis of derivatives of thieno[2,3-d]thiazole and other azoles from thiazolidine-2,4-dione, demonstrating innovative approaches in heterocyclic chemistry (Athmani, Farhat, & Iddon, 1992).
Antimicrobial and Antibacterial Properties : Vijesh et al. (2010) synthesized novel 2,4-disubstituted thiazole derivatives and screened them for antibacterial properties against various microorganisms, demonstrating significant antibacterial activity (Vijesh et al., 2010).
Corrosion Inhibition : Farahati et al. (2019) investigated the synthesis of thiazoles as corrosion inhibitors for copper, revealing that these compounds can effectively inhibit corrosion in acidic environments (Farahati et al., 2019).
Synthesis of Fused Heterocyclic Ring Systems : Hassan (2010) focused on synthesizing fused heterocyclic ring systems using 4,5-diphenylimidazol-2-thione, providing insights into the utility of such compounds in medicinal chemistry (Hassan, 2010).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as 2,4-disubstituted thiazoles, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, depending on the orientation of the thiazole ring and the nature of the substituents . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes the Baylis-Hillman reaction with methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane . This reaction mechanism has been studied using electrospray ionization mass spectrometry, highlighting its potential as a reactant in synthesizing bioactive molecules . The compound’s interactions with enzymes and proteins can lead to the formation of various derivatives with potential therapeutic applications.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have shown antibacterial, antifungal, anti-inflammatory, and antitumor activities . These effects are mediated through interactions with cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For example, it has been shown to undergo reactions that are catalyzed by specific enzymes, leading to the formation of bioactive compounds . These interactions can result in changes in gene expression and cellular function, contributing to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although specific data on this compound’s stability and degradation are limited . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on thiazole derivatives have demonstrated a range of biological activities, including antitumor and anti-inflammatory effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s biological activities . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCMCNLZDWPZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393968 |
Source
|
Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383143-90-6 |
Source
|
Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.